2-Amino-N-cyclohexyl-N-methylbenzylamine
Description
Academic Significance within Organic and Medicinal Chemistry Research
The academic importance of 2-Amino-N-cyclohexyl-N-methylbenzylamine stems predominantly from its role as a process-related impurity in the synthesis of Bromhexine hydrochloride. In medicinal chemistry, the study of such impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The presence of impurities can potentially alter the therapeutic effect or introduce toxicity. Therefore, the isolation, characterization, and quantification of this compound are critical aspects of pharmaceutical quality control.
In the field of organic chemistry, the compound serves as an interesting case study for the development of selective analytical methodologies. Its structure presents a challenge for separation from the main API and other related substances, thereby driving innovation in chromatographic techniques. While not extensively utilized as a synthetic building block in its own right in publicly available research, its structural motifs are of interest in the broader context of designing and synthesizing complex amines with potential biological activities.
Overview of Key Research Avenues and Methodological Approaches
Research efforts concerning this compound are concentrated on a few key areas, with a strong emphasis on analytical chemistry.
Analytical Methodologies: A significant portion of the research is dedicated to developing and validating robust analytical methods for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose. sielc.com Reverse-phase HPLC methods have been developed for its separation, often using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com These methods are crucial for routine quality control in the pharmaceutical industry and are designed to be scalable for the isolation of impurities in preparative separation. sielc.com
Synthesis and Characterization: While detailed synthetic routes specifically targeting this compound are not extensively published, the synthesis of structurally related compounds provides insight into potential synthetic strategies. For instance, the synthesis of N-cyclohexyl-N-methylbenzylamine has been reported, involving the reaction of N-methylcyclohexylamine with benzyl (B1604629) bromide in the presence of a base. prepchem.com The synthesis of a methoxy (B1213986) derivative, 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine, has also been documented, starting from 2-amino-5-methoxy-benzyl alcohol. prepchem.com These methodologies suggest that the synthesis of the title compound would likely involve the reductive amination of a suitable benzaldehyde (B42025) derivative with N-cyclohexyl-N-methylamine or the alkylation of a primary or secondary amine. The characterization of the compound is well-established, with data available for its physical and spectral properties.
Pharmacokinetics and Impurity Profiling: The development of analytical methods for this compound is also relevant for pharmacokinetic studies. sielc.com Understanding the metabolic fate of impurities is an important aspect of drug safety assessment. As an impurity of Bromhexine, its potential absorption, distribution, metabolism, and excretion could be of interest to ensure that it does not pose any unforeseen risks.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| CAS Number | 57365-08-9 |
| Melting Point | 44-47 °C |
| Synonyms | N-(2-Aminobenzyl)-N-methylcyclohexanamine, 2-{[Cyclohexyl(methyl)amino]methyl}aniline |
Structure
3D Structure
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBBLNLYSYKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205965 | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57365-08-9 | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57365-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057365089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-cyclohexyl-N-methylbenzylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-cyclohexyl-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Chemistry and Methodological Development of 2 Amino N Cyclohexyl N Methylbenzylamine
Advanced Synthetic Strategies and Optimization
The construction of the 2-Amino-N-cyclohexyl-N-methylbenzylamine molecule can be approached through several synthetic routes, each with its own set of advantages and challenges. These methodologies primarily involve the formation of the tertiary amine core and the incorporation of the constituent cyclohexyl and methyl groups.
Direct Alkylation Methodologies for this compound Synthesis
Direct N-alkylation of a primary or secondary amine presents a straightforward route to more substituted amines. However, this method is often hampered by a lack of selectivity, leading to over-alkylation. masterorganicchemistry.comwikipedia.org The product of the initial alkylation is a more nucleophilic amine than the starting material, which can then compete for the alkylating agent. masterorganicchemistry.com
A potential direct alkylation approach to synthesize this compound could involve the reaction of 2-aminobenzylamine with a cyclohexyl halide followed by methylation, or the reaction of N-methyl-2-aminobenzylamine with a cyclohexyl halide. However, controlling the reaction to achieve the desired mono-cyclohexylation and mono-methylation without the formation of quaternary ammonium (B1175870) salts or other byproducts would be challenging. masterorganicchemistry.com
A more controlled and widely used alternative for the synthesis of tertiary amines is reductive amination . nih.govwikipedia.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of this compound, a possible reductive amination pathway would involve the reaction of 2-aminobenzaldehyde (B1207257) with N-methylcyclohexylamine in the presence of a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. organic-chemistry.org This one-pot procedure is often highly efficient and scalable, making it a preferred method in industrial applications for the synthesis of pharmaceutical intermediates. nih.govacs.orgallfordrugs.com
A plausible synthetic scheme for the reductive amination is as follows:
Step 1: Imine Formation: 2-aminobenzaldehyde reacts with N-methylcyclohexylamine under weakly acidic conditions to form an iminium ion intermediate.
Step 2: Reduction: The iminium ion is then reduced by a hydride-based reducing agent to yield the final product, this compound.
Patent-Derived Synthetic Pathways via Brominated Intermediates
A more refined patent describes the synthesis of a brominated analog of the target compound. This multi-step synthesis commences with the reaction of an ester of 2-aminobenzyl alcohol with N-methylcyclohexylamine. A key intermediate in a related synthesis is N-cyclohexyl-N-methyl-2-amino-3-bromobenzamine, which is then further brominated to yield the dibrominated product. The bromination is typically carried out using elemental bromine in a suitable solvent like a chlorinated aliphatic hydrocarbon or glacial acetic acid, often in the presence of a base such as sodium acetate (B1210297) or sodium carbonate.
Comparative Analysis of Reaction Efficiencies and Scalability Considerations
When evaluating different synthetic strategies for this compound, several factors must be considered, including reaction efficiency (yield), scalability, cost of reagents, and the complexity of the procedure.
| Synthetic Method | Potential Advantages | Potential Disadvantages | Scalability |
| Direct Alkylation | Potentially fewer steps. | Poor selectivity, risk of over-alkylation, difficult purification. masterorganicchemistry.comwikipedia.org | Generally poor for selective synthesis. |
| Reductive Amination | High selectivity, good yields, often a one-pot reaction, wide substrate scope. nih.govwikipedia.org | Requires a suitable carbonyl precursor (2-aminobenzaldehyde). | Excellent, widely used in industry. nih.govacs.orgallfordrugs.com |
| Patent-Derived Pathway | Established route for a related structure, potentially robust. | Multi-step synthesis, may involve hazardous reagents (e.g., bromine), potentially lower overall yield. | Moderate to good, depending on the specific patented process. |
Chemical Transformations and Reaction Profiles of this compound
The chemical reactivity of this compound is primarily dictated by the presence of the primary aromatic amine, the tertiary aliphatic amine, and the benzyl (B1604629) group. These functional groups are susceptible to a range of oxidative and reductive transformations.
Oxidative Reaction Pathways and Resulting Product Characterization
The oxidation of benzylamines can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of substituted benzylamines with reagents like N-chlorosuccinimide or cetyltrimethylammonium permanganate (B83412) typically yields the corresponding benzaldehydes or aldimines. nih.govnih.gov In the case of this compound, oxidation could potentially occur at the benzylic carbon-hydrogen bond.
Mild oxidation would likely lead to the formation of the corresponding iminium ion, which upon hydrolysis would yield 2-aminobenzaldehyde and N-methylcyclohexylamine. More vigorous oxidation could potentially lead to the formation of 2-aminobenzoic acid. The primary amino group on the aromatic ring is also susceptible to oxidation, which could lead to the formation of nitro or nitroso derivatives, or potentially polymerization.
Studies on the electrochemical oxidation of N-benzyl substituted piperidones suggest that the N-benzyl group is susceptible to oxidation. nih.gov This indicates that the benzyl group in this compound is a likely site for oxidative transformation.
| Potential Oxidizing Agent | Likely Oxidation Products |
| Mild Oxidants (e.g., MnO2) | Iminium ion intermediate |
| Stronger Oxidants (e.g., KMnO4, H2O2) | 2-Aminobenzaldehyde, 2-Aminobenzoic acid |
| N-Chlorosuccinimide | 2-Aminobenzaldehyde |
Reductive Conversions and Amine Derivative Formation
The reduction of this compound would primarily involve transformations of the functional groups that are not already in their most reduced state. Since the amine functionalities are already saturated, reductive conversions would likely target the cleavage of the carbon-nitrogen bonds.
Catalytic hydrogenolysis is a common method for the cleavage of N-benzyl groups. iupac.org Treatment of this compound with hydrogen gas in the presence of a palladium catalyst (Pd/C) would likely result in the cleavage of the N-benzyl bond to yield toluene (B28343) and N-methylcyclohexylamine, along with the starting primary amine, 2-aminobenzylamine.
N-dealkylation of tertiary amines can also be achieved through various chemical methods. nih.govacs.org For instance, reaction with chloroformates can lead to the formation of a carbamate (B1207046) and an alkyl chloride, which upon hydrolysis would yield the secondary amine. nih.gov Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines. nih.govacs.org These methods could potentially be applied to selectively remove the methyl or cyclohexyl group from this compound to generate different amine derivatives.
| Reductive Method | Potential Products |
| Catalytic Hydrogenolysis (H2, Pd/C) | 2-Aminobenzylamine, Toluene, N-Methylcyclohexylamine |
| N-Dealkylation (e.g., with chloroformates) | N-cyclohexyl-2-aminobenzylamine or N-methyl-2-aminobenzylamine |
| Photoredox Catalysis | N-cyclohexyl-2-aminobenzylamine or N-methyl-2-aminobenzylamine |
Investigations into Metal Coordination Properties and Catalytic Potential
While specific research focusing exclusively on the metal coordination of this compound is limited in readily available literature, its molecular structure provides a strong basis for predicting its behavior as a ligand. The compound features two distinct nitrogen atoms—a primary aromatic amine and a tertiary amine—both possessing lone pairs of electrons available for donation to a metal center. youtube.com This configuration allows it to act as a potential bidentate ligand, forming a stable chelate ring upon coordination with a metal ion.
The study of diamine ligands in coordination chemistry is extensive. Such ligands are known to stabilize various transition metals, including copper, rhodium, palladium, scandium, and yttrium, influencing the metal's electronic properties and reactivity. nih.govtandfonline.comacs.org For instance, diamine ligands are critical in copper-catalyzed cross-coupling reactions, where they can prevent the formation of less reactive copper species and facilitate the desired bond formation. nih.gov The N,N'-dimethyl-substituted ethylenediamine (B42938) and cyclohexanediamine (B8721093) frameworks have been identified as particularly effective in these contexts. nih.gov Given the structural similarities, this compound is a plausible candidate for forming stable complexes with a range of metals.
The catalytic potential of such metal complexes is a direct extension of their coordination properties. Benzylamine (B48309) derivatives are pivotal core structures in many biologically active compounds, making the development of catalytic methods for their functionalization an important area of research. nih.gov Metal complexes involving benzylamine-type ligands have been successfully employed as catalysts in a variety of organic transformations. Rhodium(I) and Rhodium(II) complexes, for example, have been shown to catalyze the C–H alkylation of benzylamines with alkenes, a process that requires a directing group to achieve ortho-alkylation. rsc.org Similarly, Lewis acids like ZnBr₂ or FeCl₃ can catalyze the oxidation of benzylamines to produce amides. rsc.org
The table below summarizes representative catalytic applications involving benzylamine derivatives, highlighting the versatility of this class of compounds in modern synthetic chemistry.
| Catalytic Transformation | Metal/Catalyst Type | Application/Significance | Reference |
|---|---|---|---|
| C-H Alkylation | Rh(I) and Rh(II) Complexes | Ortho-functionalization of the benzyl ring with various alkenes. | nih.govrsc.org |
| Csp³-H Arylation | Iridium (Photocatalyst) with HAT catalyst | Selective arylation at the N-benzylic position to form 1,1-diarylmethylamines. | rsc.org |
| N-Alkylation of Alcohols | Heterogeneous Ni Catalysts | Synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) via borrowing hydrogen methodology. | acs.org |
| Oxidation to Amides | Lewis Acids (e.g., ZnBr₂, FeCl₃) | Conversion of benzylamines into the corresponding benzamides. | rsc.org |
| Quinoline Synthesis | Benzylamine (as Nucleophilic Catalyst) | On-water synthesis of 2-substituted quinolines from 2-aminochalcones. | organic-chemistry.org |
Derivatization Strategies for Enhanced Functionality and Research Applications
Derivatization of this compound and related structures is a key strategy for modulating their chemical and biological properties and for creating new molecules for synthetic and research applications. A primary approach involves the selective functionalization of C-H bonds, which allows for the direct introduction of new chemical moieties without pre-functionalized starting materials.
One prominent strategy is the ortho-C-H functionalization of the benzyl ring. This has been achieved using rhodium catalysts, which, guided by a directing group like picolinamide, can selectively introduce alkyl groups from alkene coupling partners. nih.govresearchgate.net This method is robust, tolerating a range of substituents on both the benzylamine and the alkene.
Another advanced strategy targets the N-benzylic C(sp³)–H bond . Through a synergistic approach combining single electron transfer (SET) with hydrogen atom transfer (HAT) catalysis, researchers have achieved highly regioselective arylation of benzylamines. rsc.org This method uses an iridium-based photocatalyst alongside a thiocarboxylate HAT catalyst to override the typical reactivity at N-methyl or other aliphatic C-H bonds, yielding valuable 1,1-diarylmethylamines. rsc.org
Furthermore, the core structure of this compound is synthetically relevant to pharmacologically active molecules. For instance, it is documented as an impurity of Bromhexine, a mucolytic drug, implying it is a related compound or a synthetic precursor in its manufacturing process. scbt.com The synthesis of halogenated derivatives, such as 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-benzylamine (the active form of Bromhexine), demonstrates a derivatization strategy aimed at producing compounds with specific pharmacological activity.
The modification of substituents on the nitrogen atoms also represents a critical derivatization pathway. Studies on other heterocyclic inhibitors have shown that altering N-substituents (e.g., comparing methyl versus allyl groups) can drastically change a molecule's binding affinity and orientation within an enzyme's active site, thereby affecting its biological activity. nih.gov This highlights the potential for creating a library of N-substituted derivatives of this compound for screening and research purposes.
The following table outlines key derivatization strategies applicable to the benzylamine scaffold.
| Derivatization Strategy | Reagents/Catalysts | Modification Type | Purpose/Application | Reference |
|---|---|---|---|---|
| Ortho-C-H Alkylation | Rh(I) or Rh(II) complexes, directing group | Introduction of an alkyl group onto the benzene (B151609) ring. | Creation of substituted benzylamine analogs. | nih.govrsc.org |
| N-Benzylic C-H Arylation | Ir photocatalyst, PhC(O)SH (HAT catalyst) | Introduction of an aryl group at the benzylic carbon. | Synthesis of complex 1,1-diarylmethylamines. | rsc.org |
| Ring Halogenation | Brominating agents | Introduction of bromine atoms onto the benzene ring. | Synthesis of pharmacologically active compounds like Bromhexine. | scbt.com |
| N-Alkylation/Dealkylation | Varies (e.g., alkyl halides, reductive amination) | Modification of substituents on the nitrogen atoms. | Fine-tuning biological activity and molecular interactions. | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 2 Amino N Cyclohexyl N Methylbenzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the cyclohexyl ring, the methylene (B1212753) bridge, and the N-methyl group. The protons on the aromatic ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The primary amino group (-NH₂) protons would likely present as a broad singlet. The N-methyl protons are characteristically sharp and would appear as a singlet further upfield. The protons of the cyclohexyl and methylene groups would exhibit complex multiplets.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region of approximately 110-150 ppm. The carbons of the cyclohexyl ring and the methylene bridge would appear in the aliphatic region, while the N-methyl carbon would be found at a characteristic upfield position.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 6.5 - 7.5 | Aromatic (C₆H₄) | 110 - 150 |
| Amino (NH₂) | Broad singlet | Methylene (CH₂) | ~50 - 60 |
| Methylene (CH₂) | ~3.5 - 4.5 | Cyclohexyl (CH) | ~55 - 65 |
| Cyclohexyl (CH & CH₂) | 1.0 - 2.5 | Cyclohexyl (CH₂) | ~20 - 40 |
| N-Methyl (CH₃) | ~2.2 - 2.6 | N-Methyl (CH₃) | ~30 - 40 |
| This table is based on general principles of NMR spectroscopy and data for similar structures. |
Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For 2-Amino-N-cyclohexyl-N-methylbenzylamine, mass spectrometry serves as a definitive tool for identification and purity assessment. A Certificate of Analysis from LGC Standards confirms that the identity of this compound is verified using mass spectrometry. researchgate.net
The molecular formula of this compound is C₁₄H₂₂N₂, which corresponds to a molecular weight of 218.34 g/mol . sigmaaldrich.comhtsbiopharma.com In mass spectrometry, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern in the mass spectrum provides a unique "fingerprint" for the molecule. Key fragmentations would likely involve the cleavage of the C-N bonds and the benzyl-N bond. Common fragments would include ions corresponding to the loss of the cyclohexyl group, the methyl group, or the aminobenzyl moiety.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₄H₂₂N₂⁺ | 218 |
| [M-CH₃]⁺ | C₁₃H₁₉N₂⁺ | 203 |
| [M-C₆H₁₁]⁺ | C₈H₁₁N₂⁺ | 135 |
| [C₇H₈N]⁺ | Aminobenzyl cation | 106 |
| [C₆H₁₁NCH₃]⁺ | Cyclohexylmethylamino cation | 112 |
| This table presents plausible fragmentation patterns based on the compound's structure. |
Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy in Chemical Analysis
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (-NH₂) group would show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. While a specific spectrum for this compound is not publicly available, the synthesis of a related methoxy (B1213986) derivative was confirmed using IR spectroscopy. prepchem.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
| This table is based on established IR correlation charts. |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The aminobenzyl group in this compound acts as a chromophore. Studies on the analysis of Bromhexine and its impurities, including impurity C, often utilize UV detection. researchgate.netnih.gov For instance, in HPLC analysis, a detection wavelength of 240 nm is commonly used, indicating significant absorbance in this region of the UV spectrum. nih.gov
| Technique | Parameter | Observed/Reported Value |
| HPLC-UV | Detection Wavelength (λ_max) | 240 nm nih.gov |
| This value is taken from HPLC methods for the analysis of related compounds. |
Chromatographic Techniques (e.g., Gas Chromatography) for Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific substance. While this article focuses on this compound, it is often analyzed in the context of being an impurity in Bromhexine.
Gas Chromatography (GC):
While HPLC is more commonly cited for the analysis of Bromhexine and its impurities, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can also be employed. The NIST WebBook contains GC data for the related compound, Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-, which is Bromhexine itself, indicating the suitability of GC for this class of compounds. nist.gov For this compound, a specific GC method would need to be developed and validated. The retention time would be a key parameter for its identification.
High-Performance Liquid Chromatography (HPLC):
Several HPLC methods have been developed for the analysis of Bromhexine and its impurities. In these methods, this compound (Impurity C) is separated from the active pharmaceutical ingredient and other related substances. A study on the degradation of Bromhexine reported a relative retention time (RRT) of 0.4 for impurity C in one of their LC methods. researchgate.net Another study details an HPLC method using a C18 column with a mobile phase of methanol (B129727) and water (90:10, v/v) adjusted to pH 2.5. nih.gov
| Chromatographic Technique | Parameter | Value/Condition |
| HPLC | Column | C18 nih.gov |
| HPLC | Mobile Phase | Methanol:Water (90:10, v/v), pH 2.5 nih.gov |
| HPLC | Relative Retention Time (RRT) | 0.4 researchgate.net |
| HPTLC | Mobile Phase | Hexane:Acetone:Ammonia (B1221849) (9:0.5:0.08, by volume) researchgate.net |
| These parameters are from published methods for the analysis of Bromhexine impurities. |
Computational Chemistry and Molecular Modeling Studies of 2 Amino N Cyclohexyl N Methylbenzylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of a molecule. For 2-Amino-N-cyclohexyl-N-methylbenzylamine, DFT calculations could provide valuable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
Key Parameters from Quantum Chemical Calculations:
| Parameter | Predicted Value/Significance |
| Optimized Geometry | The benzylamine (B48309), cyclohexyl, and methyl groups would adopt a specific three-dimensional arrangement to minimize steric hindrance. The nitrogen atom is expected to have a pyramidal geometry. |
| Mulliken Atomic Charges | The nitrogen atoms of the amino and tertiary amine groups are predicted to carry partial negative charges, making them potential sites for electrophilic attack or coordination with metal ions. The aromatic ring would exhibit a delocalized electron system. |
| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the presence of electronegative nitrogen atoms and the overall asymmetry of the structure. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
These calculations would be foundational for understanding the molecule's behavior in chemical reactions and its potential to interact with biological macromolecules. For instance, the calculated electrostatic potential map could highlight regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions with a receptor binding site.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Behavior
Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. An MD simulation of this compound, typically in a solvent like water, would reveal the accessible conformations of the molecule.
The flexible bonds within the molecule, such as the C-N bonds and the bond connecting the benzyl (B1604629) group to the nitrogen, would allow for a range of conformations. The cyclohexyl ring would likely exist in a stable chair conformation, but ring flipping could be observed during the simulation. The relative orientations of the benzyl and cyclohexyl groups would be a key aspect to analyze, as this can significantly influence the molecule's shape and how it fits into a binding pocket.
Illustrative Data from a Hypothetical MD Simulation:
| Simulation Parameter | Observation |
| Simulation Time | 100 nanoseconds |
| Solvent | Explicit water model (e.g., TIP3P) |
| Root Mean Square Deviation (RMSD) | The RMSD of the molecule's backbone atoms would fluctuate around an average value, indicating that the molecule reaches a stable conformational state during the simulation. |
| Radius of Gyration (Rg) | The Rg would provide a measure of the molecule's compactness, with changes indicating conformational shifts. |
| Solvent Accessible Surface Area (SASA) | The SASA would quantify the exposure of the molecule to the solvent, which can be important for its solubility and interaction with other molecules. |
By analyzing the trajectory of the MD simulation, researchers can identify the most populated conformational clusters, providing a representative set of structures for further analysis, such as molecular docking.
Molecular Docking Studies for Investigating Putative Ligand-Target Interactions
Given that this compound is an impurity of bromhexine, it is plausible that it could interact with similar biological targets. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
A patent has suggested that certain benzoic acid derivatives, including this compound, may act as agonists for the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of foreign compounds. Therefore, docking this compound into the ligand-binding domain of PXR would be a logical first step.
Hypothetical Docking Results with PXR:
| Parameter | Predicted Value/Observation |
| Binding Affinity (kcal/mol) | A negative binding affinity would suggest a favorable interaction. For example, a value of -7.5 kcal/mol would indicate a potentially stable complex. |
| Key Interacting Residues | The docking pose would likely reveal hydrogen bonds between the amino group of the ligand and polar residues in the PXR binding pocket (e.g., Ser, Thr, Gln). Hydrophobic interactions between the cyclohexyl and benzyl groups and nonpolar residues (e.g., Leu, Val, Phe) would also be expected to contribute to binding. |
| Predicted Binding Mode | The cyclohexyl and benzyl moieties would likely occupy hydrophobic pockets within the receptor, while the amino group would be positioned to form specific hydrogen bond interactions. |
Furthermore, considering the structural similarity to bromhexine, docking studies could also be performed against targets like transmembrane protease, serine 2 (TMPRSS2), which is relevant for some viral entries, or neuronal sodium channels, which have been investigated for bromhexine. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
While extensive SAR data for this compound is not available, computational methods can be used to predict how modifications to its structure might affect its activity. By creating a small library of virtual analogs and performing the computational analyses described above (quantum chemical calculations and molecular docking), it is possible to build a preliminary SAR model.
Illustrative SAR Table for Hypothetical Analogs:
| Compound | Modification | Predicted Docking Score (kcal/mol) with PXR | Rationale for Change in Activity |
| This compound | - | -7.5 | Baseline compound |
| Analog 1 | Replacement of the amino group with a nitro group | -6.2 | The nitro group is a strong electron-withdrawing group, which would alter the electronic properties and potentially disrupt favorable hydrogen bonding interactions. |
| Analog 2 | Replacement of the cyclohexyl group with a smaller cyclopentyl group | -7.1 | A smaller hydrophobic group might lead to a slightly weaker interaction with the hydrophobic pocket of the receptor. |
| Analog 3 | Addition of a hydroxyl group to the phenyl ring | -8.0 | The hydroxyl group could form an additional hydrogen bond with the receptor, potentially increasing the binding affinity. |
This type of in silico screening can help prioritize which analogs to synthesize and test in the laboratory, thereby accelerating the drug discovery process. The combination of these computational approaches provides a powerful framework for characterizing novel compounds like this compound and guiding further experimental investigations.
Applications and Research in Medicinal Chemistry Involving 2 Amino N Cyclohexyl N Methylbenzylamine
Role as a Key Synthetic Precursor in Pharmaceutical Agent Development
The primary application of 2-Amino-N-cyclohexyl-N-methylbenzylamine in medicinal chemistry is as a foundational element in the construction of more complex, biologically active molecules.
The most well-documented role of this compound is as a key intermediate in the synthesis of the mucolytic drug Bromhexine. nih.gov Various synthetic pathways for Bromhexine hydrochloride involve the use of this compound or its immediate precursors. For instance, one process describes the reduction of N-(2-nitrobenzyl)-N-methylcyclohexyl amine using a hydrogenation catalyst to yield N-(2-aminobenzyl)-N-methylcyclohexylamine (an alternative name for the subject compound), which is then subjected to bromination to produce Bromhexine. nih.gov
Given its central role in this synthesis, this compound is also recognized as a critical impurity in the final pharmaceutical product, Bromhexine hydrochloride. prepchem.comscbt.comnih.gov Regulatory standards, such as those in the European Pharmacopoeia (EP), designate this compound as "Bromhexine Impurity C." nih.govcymitquimica.com Its presence in the final drug substance must be carefully monitored and controlled to ensure the safety and efficacy of the medication. The analysis and isolation of this impurity are therefore important aspects of quality control in the pharmaceutical manufacturing process. lgcstandards.com
The molecular architecture of this compound, featuring a primary aromatic amine, a tertiary amine, and both aromatic and aliphatic cyclic moieties, suggests its potential as a versatile building block for a range of pharmaceutical scaffolds. Such structural motifs are common in various classes of drugs, including antihistamines and antidepressants, which often feature substituted benzylamine (B48309) or cyclohexylamine (B46788) cores. nih.govnih.gov
However, while the compound's structure is theoretically amenable to creating diverse molecular libraries, specific, widely-published examples of its direct use as a starting material for the synthesis of antihistamines or antidepressants are not prominent in current scientific literature. The research focus has remained largely on its established role in the synthesis of Bromhexine and its derivatives.
Investigations into Ligand Properties and Molecular Target Modulation
Direct research into the ligand properties and specific molecular targets of this compound is limited. However, studies on structurally analogous compounds provide insights into the potential pharmacological behavior of this chemical scaffold.
Investigations into compounds with similar structural features have been conducted. For example, a study on a series of trans-N-[2-(methylamino)cyclohexyl]benzamides, which share the N-methylcyclohexylamine portion, explored their binding affinity for the µ-opioid receptor. ontosight.ai This research established that these molecules could bind to both the agonist and antagonist states of the receptor, demonstrating that the cyclohexylamine moiety can be incorporated into structures that interact with specific biological targets. ontosight.ai The study identified that factors such as conformational energy and the electron-accepting capacity of the aromatic ring and amine substituent play a significant role in binding affinity. ontosight.ai While these findings are for related benzamides and not the benzylamine itself, they highlight the potential for this class of compounds to engage in specific receptor interactions.
There is a lack of specific research elucidating the molecular mechanisms of action or the biological pathways directly modulated by this compound. Any discussion of its mechanism would be speculative and based on the activities of the drugs it is used to synthesize, such as Bromhexine, which functions by altering the viscosity of mucus. The compound itself is primarily treated as a synthetic tool rather than a pharmacologically active agent in its own right.
Explorations of Potential Biological Activities and Interactions with Biological Molecules
The inherent biological activity of this compound has not been a significant area of research. Its primary relevance is defined by its chemical reactivity as a synthetic intermediate.
General research into cyclohexanamine derivatives suggests that this class of compounds can be explored for a variety of pharmacological effects, including neurological, anti-inflammatory, or antimicrobial properties. ontosight.ai The combination of an aromatic ring and an aliphatic amine structure in this compound suggests a potential for interaction with various biological molecules and targets. ontosight.ai For example, the aforementioned study on related benzamide (B126) compounds found that they possessed morphine-like pharmacological properties, indicating that the core structure can be part of a pharmacologically active molecule. ontosight.ai However, without direct experimental data on this compound, its specific biological activities and interactions remain uncharacterized.
Development of Screening Methodologies for Biological Activity Profiling
The development of effective screening methodologies is paramount to uncovering the therapeutic potential of compounds like this compound. High-throughput screening (HTS) campaigns are often employed to test large libraries of compounds against a specific biological target. For a compound with the structural features of this compound, screening assays could be designed to assess its activity in several key areas:
Enzyme Inhibition Assays: Given that benzylamine and its derivatives are known to interact with enzymes such as monoamine oxidases (MAOs), a primary screening approach would involve assays to determine the inhibitory potential (e.g., IC50 values) against these enzymes.
Receptor Binding Assays: The cyclohexylamine moiety is a key component of arylcyclohexylamines, which are known to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor. Radioligand binding assays could be utilized to determine the affinity of this compound and its analogs for a panel of receptors.
Cell-Based Assays: To understand the compound's effect in a more biologically relevant context, cell-based assays are crucial. These can range from measuring cell viability and proliferation in cancer cell lines to assessing the modulation of specific signaling pathways. For instance, given the role of related compounds in cell adhesion, assays measuring the attachment of cells to extracellular matrix components could be employed.
Examination of Interactions with Biological Macromolecules and Cellular Components
The biological effects of a molecule are dictated by its interactions with macromolecules. For this compound, key interactions to investigate would include:
Proteins and Enzymes: The primary amino group on the benzene (B151609) ring, the tertiary amine, and the hydrophobic cyclohexyl and benzyl (B1604629) groups all represent potential points of interaction with protein targets. These interactions can be driven by hydrogen bonding, ionic interactions, and hydrophobic interactions. Computational docking studies can predict the binding modes of this compound within the active sites of enzymes like MAOs or the binding pockets of receptors.
Cellular Membranes: The lipophilicity imparted by the cyclohexyl and benzyl groups suggests that the compound may interact with and potentially cross cellular membranes. This is a critical factor for its bioavailability and ability to reach intracellular targets.
Structure-Activity Relationship (SAR) Studies and Analog Design in Medicinal Chemistry
SAR studies are fundamental to optimizing a lead compound into a viable drug candidate. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify the key chemical features responsible for its effects.
Comparative Analysis with Structurally Similar Benzylamine and Cyclohexylamine Derivatives
To understand the potential biological profile of this compound, it is instructive to compare it with its constituent chemical classes.
Benzylamine Derivatives: This class of compounds exhibits a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The aromatic ring is amenable to a variety of substitutions, which can significantly modulate activity.
Cyclohexylamine Derivatives: These are integral components of many pharmaceuticals. For example, arylcyclohexylamines are known for their effects on the central nervous system. The cyclohexane (B81311) ring provides a three-dimensional structure that can be critical for receptor recognition.
Impact of Aromatic and Aliphatic Substitutions on Molecular Properties and Biological Interactions
The potency, selectivity, and pharmacokinetic properties of a drug candidate can be fine-tuned through strategic substitutions on its core structure.
Aromatic Substitutions:
The position of the amino group on the benzyl ring in this compound is critical. The ortho position influences the electronic properties and steric environment around the benzylamine core differently than meta or para substitutions. The amino group is an activating, ortho-, para- directing group in electrophilic aromatic substitution, which influences how the molecule interacts with its biological targets. nih.govnih.gov
The following table illustrates how the position of a substituent on a phenyl ring can influence the biological activity of benzylamine derivatives.
| Compound | Substituent Position | Observed Effect on Biological Activity (Example) |
|---|---|---|
| Ortho-substituted benzylamine | Ortho | Can lead to unique intramolecular interactions that may enhance or decrease binding affinity due to steric hindrance or favorable hydrogen bonding. |
| Meta-substituted benzylamine | Meta | Generally avoids direct steric clashes with the binding site, and electronic effects can influence overall potency. |
| Para-substituted benzylamine | Para | Often extends into a solvent-exposed region or a specific sub-pocket of the binding site, allowing for modifications to improve solubility or add further interactions. |
Aliphatic Substitutions:
The N-cyclohexyl and N-methyl groups on the amine also play a crucial role in defining the molecule's properties.
N-Methyl Group: The addition of a methyl group to the nitrogen creates a tertiary amine, which alters the basicity and steric profile compared to a secondary amine. This can impact the strength of ionic interactions with acidic residues in a protein target.
The table below provides a conceptual overview of how modifications to the N-substituents of a benzylamine core can impact biological activity, based on general principles of medicinal chemistry.
| N-Substituent 1 | N-Substituent 2 | Potential Impact on Biological Activity |
|---|---|---|
| Methyl | Hydrogen | Increased lipophilicity compared to a primary amine; may improve membrane permeability. |
| Cyclohexyl | Hydrogen | Significantly increases lipophilicity and steric bulk; can enhance binding to hydrophobic pockets. |
| Methyl | Cyclohexyl | Combines the features of both groups, creating a specific three-dimensional shape and lipophilic profile that will dictate its interaction with biological targets. |
Research in Materials Science and Industrial Chemistry Applications of 2 Amino N Cyclohexyl N Methylbenzylamine
Precursor in the Synthesis of Surfactants and Other Specialty Industrial Chemicals
The molecular architecture of 2-Amino-N-cyclohexyl-N-methylbenzylamine lends itself to being a building block for more complex molecules, including surfactants and other specialty chemicals. The presence of both a hydrophilic amine group and lipophilic cyclohexyl and benzyl (B1604629) groups is a fundamental characteristic of many amphiphilic surfactant molecules.
Generally, amino acid-based surfactants are valued for their biocompatibility and unique performance characteristics. The synthesis of such surfactants often involves the acylation of an amino group to introduce a long hydrocarbon tail, creating the necessary amphiphilic balance. For instance, the Schotten-Baumann reaction can be used to react a fatty acid chloride with an aqueous solution of an amino acid salt to produce N-acyl amino acid surfactants.
Below is a table outlining the general properties of representative amino acid-based surfactants, illustrating the type of data relevant to such compounds.
| Surfactant Type | Precursor Example | Typical Hydrophobic Chain | Key Properties |
| N-Acyl Amino Acid Surfactant | L-Valine | Decanoyl (C10) | Biocompatible, good surface activity |
| N-Acyl Amino Acid Surfactant | L-Leucine | Decanoyl (C10) | Forms mixed micelles, pH-sensitive |
| N-Alkylglucamine Surfactant | N-Methylglucamine | Fatty Acid (e.g., C12) | Non-ionic, good detergency, derived from renewable resources |
Integration into Polyamine-Containing Polymers for Advanced Gene Delivery Systems
Cationic polymers are widely investigated as non-viral vectors for gene delivery. Their mechanism relies on the electrostatic interaction between the positively charged polymer and negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called polyplexes. These polyplexes protect the genetic material from degradation and facilitate its entry into cells. Polyamines and polymers containing primary, secondary, or tertiary amino groups, such as poly(amido amine)s (PAAs), are a major class of materials used for this purpose.
Despite the structural relevance of this compound as a diamine, a thorough review of scientific literature reveals no specific studies detailing its use as a monomer or building block for the synthesis of polyamine-containing polymers for gene delivery. The following sections describe the general principles and research findings in this field, which could theoretically be applied if this compound were to be used.
Design and Synthesis of Aminated Polymers for Exogenous Compound Introduction into Cells
The design of cationic polymers for gene delivery is a multifactorial challenge. The polymer must be able to condense DNA into small, stable nanoparticles (typically 50-200 nm) to enable cellular uptake via endocytosis. Furthermore, once inside the cell, the polymer should facilitate the escape of the polyplex from the endosome into the cytoplasm, a process often termed the "proton sponge effect." Polymers with a high density of secondary and tertiary amines can buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the genetic payload.
The synthesis of such polymers often involves step-growth polymerization. For example, poly(amido amine)s can be synthesized through the Michael addition of a diamine to a bis(acrylamide) monomer. By carefully selecting the monomers, researchers can introduce various functional groups to control the polymer's architecture, charge density, biodegradability, and targeting capabilities. For instance, introducing branched architectures can lead to more compact polymers with enhanced buffering capacity and DNA condensation ability.
Research on Transfection Efficiency and Polymer-Nucleic Acid Complex Formation
The success of a polymeric gene vector is measured by its transfection efficiency—its ability to deliver a gene that is then successfully expressed by the target cell. This efficiency is intrinsically linked to the physicochemical properties of the polymer-nucleic acid complexes. Key parameters that are routinely studied include:
DNA Condensation Capability: The ability of the polymer to compact DNA is often assessed using gel retardation assays or fluorescence quenching assays. Efficient condensation neutralizes the negative charge of the DNA and is crucial for forming stable polyplexes.
Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the size of the polyplexes, while the zeta potential indicates their surface charge. Small, positively charged particles are generally preferred for efficient cellular uptake.
Buffering Capacity: The ability of the polymer to resist pH changes, indicative of its potential for endosomal escape, is measured by acid-base titration.
Transfection Efficiency: This is evaluated in cell culture by using a reporter gene (e.g., one that codes for luciferase or green fluorescent protein) and measuring the level of protein expression after the cells have been treated with the polyplexes.
Research has shown that modifying the structure of polyamines, for example by introducing histidine or imidazole (B134444) moieties, can significantly enhance buffering capacity and, consequently, transfection efficiency. The table below summarizes findings for a representative cationic polymer, demonstrating how structural changes can impact gene delivery performance.
| Polymer System | Key Structural Feature | Effect on DNA Condensation | Impact on Transfection Efficiency | Reference |
| Branched Poly(amido amine)s | Increased branching | Enhanced DNA condensation capability | Increased by over three orders of magnitude compared to linear analogues | |
| Poly(L-lysine) graft Poly(L-histidine) | Histidine side-chains | Effective condensation | Threefold to fourfold higher than parent poly(L-lysine) | |
| Imidazolylated PEI | Imidazole groups | Greater buffering capacity than PEI | Three times higher than unmodified PEI in COS-1 and HEK293 cells | |
| PDMAEMA in Tris Buffer | pH adjustment of polyplex solution | Decreased binding affinity at high Tris ratios | Over 150-fold increase in HeLa cells |
While this compound contains
Future Research Directions and Emerging Paradigms for 2 Amino N Cyclohexyl N Methylbenzylamine
Development of Novel Synthetic Routes and Sustainable Methodologies
While classical synthetic approaches exist for related structures, future research would benefit from the development of more efficient, sustainable, and innovative synthetic strategies for 2-Amino-N-cyclohexyl-N-methylbenzylamine. The focus will likely shift from traditional multi-step procedures to modern catalytic methods that offer higher atom economy, reduced waste, and milder reaction conditions.
Key areas for exploration include:
Catalytic C-H Amination: Direct functionalization of C-H bonds represents a paradigm shift in synthesis. Future work could target the development of transition-metal-catalyzed methods for the direct introduction of the amino group onto the benzyl (B1604629) or cyclohexyl rings, bypassing the need for pre-functionalized starting materials.
Advanced Reductive Amination: While reductive amination is a staple, future methodologies could employ novel, sustainable reducing agents, such as silanes or catalytic hydrogen, under flow chemistry conditions for enhanced safety, scalability, and process control.
Domino and One-Pot Reactions: Designing a synthesis where multiple bonds are formed in a single operation would significantly improve efficiency. A strategy similar to the cadmium-catalyzed domino reaction for creating nitrogen-tethered 1,6-enynes, which involves a sequence of coupling and rearrangement steps, could be adapted for this target molecule.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to the chiral analogues of the compound, should stereochemical control be desired for specific applications.
A comparative overview of potential synthetic paradigms is presented below.
| Methodology | Potential Advantages | Key Research Challenge |
| Catalytic C-H Amination | High atom economy, reduced step count | Achieving high regioselectivity on the aromatic ring |
| Flow Chemistry Reductive Amination | Enhanced safety, scalability, and control | Optimization of reactor design and catalyst stability |
| Domino Reactions | Increased efficiency, reduced waste | Design of a suitable catalyst and reaction cascade |
| Biocatalysis | High stereoselectivity, green reaction conditions | Enzyme discovery and engineering for substrate specificity |
Integration of Advanced Computational and Experimental Techniques in Compound Design
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, integrating computational and experimental techniques could accelerate the discovery of its applications. Basic physicochemical properties have been predicted, but deeper computational studies are a clear future direction.
Future research should focus on:
Density Functional Theory (DFT) Calculations: To elucidate the molecule's electronic structure, conformational preferences, and the reaction mechanisms of the novel synthetic routes proposed. This can help in optimizing reaction conditions and predicting reactivity.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in different environments. For instance, simulating its interaction with solvent molecules or potential biological targets can provide insights into its solubility and binding modes.
Quantitative Structure-Activity Relationship (QSAR): If the compound is found to have biological activity, QSAR models could be developed. By correlating structural features with activity, these models can guide the design of new, more potent analogues for
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-cyclohexyl-N-methylbenzylamine, and how do reaction conditions influence yield and purity?
The synthesis of structurally similar cyclohexylamine derivatives often involves alkylation or reductive amination. For example, N-[4-(aminomethyl)benzyl]-N,N-diethylamine is synthesized via nucleophilic substitution of 4-aminomethylbenzyl chloride with diethylamine under basic conditions . For this compound, analogous methods could be adapted, with careful optimization of solvent polarity (e.g., ethanol or THF) and temperature to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography using gradients of ethyl acetate/hexane. Yield improvements (≥70%) are achievable with slow addition of reagents and inert atmospheres to prevent oxidation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm substitution patterns on the cyclohexyl and benzylamine groups. For example, cyclohexyl protons typically appear as multiplet signals at δ 1.2–2.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid achieve baseline separation of impurities .
- X-ray Crystallography : If crystalline derivatives are synthesized (e.g., hydrochloride salts), single-crystal analysis resolves stereochemical ambiguities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Waste Disposal : Collect organic waste separately in halogen-resistant containers and coordinate with certified hazardous waste disposal services .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, particularly in receptor binding studies?
The compound’s two chiral centers (cyclohexyl and benzylamine groups) generate cis/trans diastereomers with distinct pharmacological profiles. For example, trans-isomers of structurally related U-47700 exhibit higher μ-opioid receptor affinity (Ki = 11.1 nM) compared to cis-forms (Ki = 180 nM) . To isolate stereoisomers, chiral chromatography (e.g., Chiralpak IC column) or diastereomeric salt crystallization (using tartaric acid derivatives) is recommended. Activity assays (e.g., cAMP inhibition in HEK-293 cells expressing μ-opioid receptors) can quantify potency differences .
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
Discrepancies in receptor selectivity (e.g., μ- vs. κ-opioid) may arise from assay conditions (e.g., cell line variability, radioligand concentration). Mitigation strategies include:
- Comparative Binding Assays : Use standardized protocols (e.g., same cell line, incubation time) across studies.
- Functional Assays : Measure both binding affinity (e.g., competitive displacement) and efficacy (e.g., β-arrestin recruitment).
- Meta-Analysis : Cross-reference data with structurally validated analogs like AH-7921 or U-47700, which share the 1,2-diamine motif critical for opioid activity .
Q. How can computational modeling predict the metabolic pathways and toxicity of this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.2, suggesting moderate blood-brain barrier penetration).
- Toxicity Alerts : The EPA’s CompTox Dashboard flags potential hepatotoxicity based on structural alerts (e.g., primary amine groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
